N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine

Medicinal Chemistry Opioid Pharmacology Structure-Activity Relationship

N,N-Dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine (CAS 893766-06-8) is a small-molecule heterocyclic compound (MF: C11H14N4O2, MW: 234.25 g/mol) from the 5-nitrobenzimidazole class, which is the core scaffold of nitazene synthetic opioids. A defining structural characteristic is the absence of a substituent at the 2-position of the benzimidazole ring, a critical departure from potent nitazene analogs like etonitazene and isotonitazene.

Molecular Formula C11H14N4O2
Molecular Weight 234.259
CAS No. 893766-06-8
Cat. No. B2667148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine
CAS893766-06-8
Molecular FormulaC11H14N4O2
Molecular Weight234.259
Structural Identifiers
SMILESCN(C)CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-12-10-7-9(15(16)17)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3
InChIKeyDGVOOVHBCHKPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N,N-Dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine (CAS 893766-06-8) for Opioid SAR Research


N,N-Dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine (CAS 893766-06-8) is a small-molecule heterocyclic compound (MF: C11H14N4O2, MW: 234.25 g/mol) from the 5-nitrobenzimidazole class, which is the core scaffold of nitazene synthetic opioids [1]. A defining structural characteristic is the absence of a substituent at the 2-position of the benzimidazole ring, a critical departure from potent nitazene analogs like etonitazene and isotonitazene [2]. This compound is commercially available as a research chemical with a purity of up to 98% (HPLC) and is identified by its MDL number MFCD07658183, making it a readily accessible fragment for pharmacological and forensic investigations .

Why N,N-Dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine Cannot Be Replaced by Generic 5-Nitrobenzimidazole Opioids


Interchanging 5-nitrobenzimidazole derivatives is scientifically invalid due to extreme, structure-dependent variations in opioid receptor (MOR) potency. Systematic SAR studies have demonstrated that the 2-benzyl substituent on the benzimidazole core is a primary driver of MOR activation, with its removal causing a pronounced decrease in potency [1]. Consequently, a 2-unsubstituted compound like N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is not a weaker analog but a functionally distinct entity, acting as an inactive or negligibly active control relative to its potent counterparts like N,N-dimethylamino etonitazene (CAS 714190-52-0) . Procurement must be target-specific to avoid experimental failure.

Quantitative Differentiation Guide: CAS 893766-06-8 vs. N,N-Dimethylamino Etonitazene


Structural Differentiation: Absence of the 2-Benzyl Pharmacophore

The target compound lacks any substituent at the 2-position of the 5-nitrobenzimidazole scaffold, possessing only a hydrogen atom. This is in direct contrast to the structurally closest active analog, N,N-dimethylamino etonitazene (CAS 714190-52-0), which features a 4-ethoxybenzyl group at this position [1]. According to SAR analysis by De Vrieze et al. (2024), the 2-benzyl moiety is a critical pharmacophore for nitazene opioid activity, with 'removal of the 5-nitro group...consistently caused a pronounced decrease in potency,' implying an equally critical role for the 2-substituent [2].

Medicinal Chemistry Opioid Pharmacology Structure-Activity Relationship

Differential Physicochemical Properties: XLogP3 Hydrophobicity Comparison

The lipophilicity of the target compound is drastically lower than that of its 2-benzylated analog due to the absence of the hydrophobic 4-ethoxybenzyl group. PubChem's computed XLogP3 value for N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is 1.2 [1]. In stark contrast, the analogous N,N-dimethylamino etonitazene has a much higher calculated logP, consistent with its greater retention time in reversed-phase chromatographic systems . This difference serves as a key differentiator in analytical method development.

Analytical Chemistry Forensic Toxicology Chromatography

Purity Profile Advantage: A Verified 98% Standard for Method Validation

For reliable analytical method development, particularly in forensic toxicology, a precisely characterized high-purity standard is essential. This specific 2-unsubstituted compound is sourced at a verified purity of 98% (HPLC) , enabling its use as a chromatographic or mass spectrometry reference standard to differentiate it from active opioid substances. In comparison, its active 2-benzyl analog, N,N-dimethylamino etonitazene, is a DEA Schedule I controlled substance that is far less accessible for routine laboratory calibration .

Forensic Chemistry Drug Standardization Quality Control

Specific Research Applications for N,N-Dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine (CAS 893766-06-8)


Use as a Negative Control in μ-Opioid Receptor (MOR) Activation Assays

In assays designed to measure the MOR activation of novel nitazene analogs (e.g., β-arrestin2 recruitment or cAMP inhibition), this compound serves as a critical negative control. Its structural absence of the 2-benzyl group, a key driver of MOR potency as established by De Vrieze et al. (2024), ensures a baseline signal, allowing for the direct attribution of agonist activity to the 2-substituent of test compounds [1].

Development of Forensic LC-MS/MS Methods for Nitazene Differentiation

Forensic toxicology laboratories can use this compound as a non-controlled, high-purity (98%) reference standard for method development . Its distinct physicochemical properties, evidenced by a computed XLogP3 of 1.2, ensure it does not co-elute with active 2-benzyl nitazenes like N,N-dimethylamino etonitazene, allowing for unambiguous chromatographic differentiation and preventing false identifications in seized drug analysis [2].

Synthetic Intermediate for Des-2-Benzyl Nitazene Metabolite Standards

This 2-unsubstituted 5-nitrobenzimidazole fragment is the logical synthetic precursor for preparing authentic metabolite standards, such as N,N-dimethylamino 4'-hydroxy nitazene, which retains the dimethylaminoethyl side chain but lacks the 2-benzyl group . Its procurement enables in-house synthesis of these critical reference materials for metabolic pathway elucidation.

Pharmacophore Modeling to Define the Minimum Opioid Recognition Scaffold

Computational chemists can use this compound to define the 'inactive' boundary of the nitazene pharmacophore model. By comparing its lack of MOR activity against the potent N,N-dimethylamino etonitazene, the gain in binding energy contributed by the 2-benzyl group can be calculated, which is crucial for building predictive models to identify emerging designer opioids [1].

Quote Request

Request a Quote for N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.